molecular formula C26H25N3O3 B5214715 N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide

N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide

Cat. No. B5214715
M. Wt: 427.5 g/mol
InChI Key: FKBYSQDBMUWMRL-UHFFFAOYSA-N
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Description

N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide, also known as BMTP-11, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the family of tryptophan-based compounds and has been shown to have promising anticancer activity.

Mechanism of Action

The mechanism of action of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and physiological effects:
N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has several advantages for lab experiments. It has been shown to have potent anticancer activity and can be used in combination with other anticancer agents to enhance its effects. However, N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has some limitations as well. It is a synthetic compound that may be difficult to produce in large quantities, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for the study of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide. One area of research could focus on the development of more efficient synthesis methods to produce N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide in larger quantities. Another area of research could focus on the optimization of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide dosing and administration to maximize its anticancer effects while minimizing potential side effects. Additionally, further studies could explore the potential use of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide in combination with immunotherapy or other novel cancer treatments.

Synthesis Methods

The synthesis of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide involves several steps, including the protection of the tryptophan side chain, the coupling of the protected tryptophan with the benzyl carbamate, and the deprotection of the resulting compound. The final step involves the coupling of the deprotected tryptophan with the 4-methylphenyl amine. The synthesis of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, ovarian, and prostate cancer. N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has also been shown to have synergistic effects when combined with other anticancer agents, such as paclitaxel and cisplatin.

properties

IUPAC Name

benzyl N-[3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-18-11-13-21(14-12-18)28-25(30)24(15-20-16-27-23-10-6-5-9-22(20)23)29-26(31)32-17-19-7-3-2-4-8-19/h2-14,16,24,27H,15,17H2,1H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBYSQDBMUWMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]carbamate

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